7-Bromo-1,4-dioxaspiro[4.5]decan-8-one
Overview
Description
7-Bromo-1,4-dioxaspiro[45]decan-8-one is a chemical compound with the molecular formula C8H11BrO3 It is a spiro compound, meaning it has a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one typically involves the reaction of 1,4-cyclohexanedione with ethylene glycol in the presence of a catalyst. The reaction conditions often include heating and the use of solvents such as toluene. The process can be summarized as follows:
Reactants: 1,4-cyclohexanedione and ethylene glycol.
Catalysts: 1-butyl-3-methylimidazolium hydrogensulfate and 1-ethylimidazole tetrafluoroborate.
Conditions: Heating to 110°C, followed by further heating to 132°C, and then cooling to 55°C.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
7-Bromo-1,4-dioxaspiro[4.5]decan-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-one: A similar compound without the bromine atom, used in similar applications.
1,4-Cyclohexanedione monoethylene acetal: Another related compound with similar structural features
Uniqueness
The presence of the bromine atom in 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one imparts unique reactivity and properties, making it distinct from its analogs. This uniqueness can be leveraged in specific chemical reactions and applications where the bromine atom plays a crucial role.
Properties
IUPAC Name |
7-bromo-1,4-dioxaspiro[4.5]decan-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrO3/c9-6-5-8(2-1-7(6)10)11-3-4-12-8/h6H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYNACNTEZWDJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1=O)Br)OCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601282176 | |
Record name | 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943589-83-1 | |
Record name | 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943589-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-1,4-dioxaspiro[4.5]decan-8-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601282176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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